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Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291 Get Quote

Dieses Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten aus der

Arzneimittelentwicklung gezielte Anleitungen zur Minimierung der durch Eisenlactat
verursachten Lipidperoxidation in Zelllysaten.

Häufig gestellte Fragen (FAQs)
F1: Was ist Eisenlactat-induzierte Lipidperoxidation?

A1: Die Eisenlactat-induzierte Lipidperoxidation ist ein Prozess, bei dem Eisen(II)-Ionen (Fe²⁺)

aus Eisenlactat die oxidative Schädigung von Lipiden, insbesondere von mehrfach

ungesättigten Fettsäuren (PUFAs) in Zellmembranen, katalysieren.[1][2] Dieser Prozess wird

durch die Fenton-Reaktion initiiert, bei der Fe²⁺ mit Wasserstoffperoxid (H₂O₂) reagiert und

hochreaktive Hydroxylradikale (•OH) erzeugt. Diese Radikale starten eine Kettenreaktion, die

Lipide schädigt und zu zellulärem Stress und Zelltod führen kann, einem Prozess, der auch als

Ferroptose bekannt ist.[3]

F2: Warum ist die Minimierung der Lipidperoxidation in Zelllysaten wichtig?

A2: Nach der Lyse einer Zelle werden die zellulären Kompartimente zerstört, was zur

Freisetzung von Ionen und Enzymen führt, die zuvor getrennt waren. Freies Eisen kann

unkontrolliert mit Lipiden und Peroxiden reagieren. Dies kann zu experimentellen Artefakten

führen, die die Ergebnisse von nachgeschalteten Assays (z. B. ELISA, Western Blot,

Enzymaktivitätstests) verfälschen, die Empfindlichkeit von Zellen gegenüber bestimmten

Behandlungen falsch darstellen und die Variabilität zwischen den Proben erhöhen. Die
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Kontrolle der Lipidperoxidation ist daher entscheidend für die Erzielung reproduzierbarer und

genauer Ergebnisse.

F3: Welche Faktoren beeinflussen die Rate der Lipidperoxidation?

A3: Mehrere Faktoren können die Lipidperoxidation beeinflussen:

Konzentration an freiem Eisen: Höhere Konzentrationen von Fe²⁺ aus Quellen wie

Eisenlactat beschleunigen die Reaktion.

Verfügbarkeit von PUFAs: Zelltypen mit einem hohen Gehalt an mehrfach ungesättigten

Fettsäuren sind anfälliger.

Anwesenheit von Antioxidantien: Endogene (z. B. Glutathion, Vitamin E) oder exogene (z. B.

Ferrostatin-1, BHT) Antioxidantien können die Peroxidation verlangsamen oder stoppen.[2]

Sauerstoffkonzentration: Sauerstoff ist für die Aufrechterhaltung der radikalischen

Kettenreaktion notwendig.[2]

Temperatur: Höhere Temperaturen beschleunigen im Allgemeinen die chemischen

Reaktionsraten.

pH-Wert: Der pH-Wert kann die Löslichkeit von Eisen und die Aktivität von beteiligten

Enzymen beeinflussen.

F4: Wie kann ich die Lipidperoxidation in meinen Proben messen?

A4: Die Lipidperoxidation wird üblicherweise durch die Messung von Sekundärprodukten wie

Malondialdehyd (MDA) quantifiziert. Der am weitesten verbreitete Test ist der TBARS-Assay

(Thiobarbituric Acid Reactive Substances).[4][5][6][7] Bei diesem Test reagiert MDA mit

Thiobarbitursäure (TBA) unter sauren Bedingungen und Hitze und bildet ein farbiges Produkt,

das bei ~532 nm photometrisch gemessen werden kann.[5][7]

Anleitung zur Fehlerbehebung
Problem: Ich beobachte eine hohe Hintergrund-Lipidperoxidation in meiner Negativkontrolle

(Lysat ohne zugefügtes Eisenlactat).
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Mögliche Ursache 1: Kontamination mit Spurenmetallen. Puffer und Reagenzien können mit

Eisen oder anderen Übergangsmetallen kontaminiert sein, die die Lipidperoxidation

katalysieren.

Lösung: Verwenden Sie hochreine Reagenzien und metallfreies Wasser (z. B. Chelex-

behandelt). Fügen Sie dem Lysepuffer einen Eisen-Chelator wie Deferoxamin (DFO) in

einer niedrigen Konzentration (z. B. 10-100 µM) hinzu, um Spuren von freiem Eisen

abzufangen.[3][8][9]

Mögliche Ursache 2: Autoxidation während der Probenvorbereitung. Die Proben waren

möglicherweise übermäßiger Hitze, Luft oder Licht ausgesetzt, was zu einer nicht-

enzymatischen Oxidation führte.

Lösung: Führen Sie alle Schritte der Probenvorbereitung auf Eis und so schnell wie

möglich durch.[10] Fügen Sie dem Lysepuffer ein Antioxidans wie Butylhydroxytoluol

(BHT) hinzu, um eine weitere Peroxidation während der Verarbeitung zu verhindern.[4]

Problem: Mein getesteter Inhibitor (z. B. Antioxidans) zeigt keine oder nur eine geringe Wirkung

gegen die Eisenlactat-induzierte Peroxidation.

Mögliche Ursache 1: Falsche Konzentration oder Instabilität. Der Inhibitor wird

möglicherweise in einer Konzentration verwendet, die unter seiner wirksamen Konzentration

(EC₅₀) liegt, oder er ist in den experimentellen Puffern abgebaut worden.

Lösung: Führen Sie eine Dosis-Wirkungs-Kurve durch, um die optimale Konzentration zu

ermitteln. Überprüfen Sie die Stabilität und die empfohlenen Lösungs- und

Lagerbedingungen des Inhibitors. Beispielsweise hat Ferrostatin-1 eine EC₅₀ von etwa 60

nM zur Hemmung der Ferroptose.[11]

Mögliche Ursache 2: Ungeeigneter Wirkmechanismus. Der verwendete Inhibitor ist

möglicherweise nicht für die Hemmung der eisenabhängigen Lipidperoxidation geeignet.

Lösung: Wählen Sie einen Inhibitor mit einem relevanten Wirkmechanismus. Eisen-

Chelatoren (z. B. Deferoxamin) binden Eisen direkt.[8] Radikalfangende Antioxidantien (z.

B. Ferrostatin-1, Liproxstatin-1) neutralisieren Lipidradikale und unterbrechen die

Kettenreaktion.[3]
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Tabelle 1: Gängige Inhibitoren zur Minimierung der Lipidperoxidation

Inhibitor Wirkmechanismus
Typische
Arbeitskonzentration

Ferrostatin-1

Radikalfangendes
Antioxidans, hemmt die
Lipid-ROS-
Akkumulation[8][11]

0,1 - 10 µM

Deferoxamin (DFO)
Eisen-Chelator, bindet freies

Eisen[3][8][9]
10 - 200 µM

Butylhydroxytoluol (BHT)

Allgemeines Antioxidans, wird

oft bei der Probenvorbereitung

verwendet[4]

50 - 200 µM

| α-Tocopherol (Vitamin E) | Kettenbrechendes Antioxidans in Membranen[2] | 10 - 50 µM |

Experimentelle Protokolle und Visualisierungen
Allgemeines Protokoll zur Induktion und Messung der
Lipidperoxidation

Vorbereitung des Zelllysats: Zellen auf Eis in RIPA-Puffer oder einem anderen geeigneten

Lysepuffer lysieren. Optional kann dem Puffer BHT (z. B. 100 µM) zugesetzt werden, um

eine Basisoxidation zu verhindern.[4]

Proteinkonzentration bestimmen: Die Proteinkonzentration des Lysats mit einem

Standardverfahren (z. B. BCA-Assay) bestimmen und auf eine Standardkonzentration (z. B.

1 mg/ml) einstellen.

Induktion der Peroxidation: Die Lysatproben mit der gewünschten Konzentration an

Eisenlactat (z. B. 10-100 µM) und/oder Inhibitoren inkubieren. Eine typische Inkubation

erfolgt für 1-2 Stunden bei 37 °C.

TBARS-Assay: a. 100 µL des behandelten Lysats in ein Mikrozentrifugenröhrchen geben. b.

200 µL eiskalte 10%ige Trichloressigsäure (TCA) hinzufügen, um das Protein auszufällen.
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[10] 15 Minuten auf Eis inkubieren.[10] c. Bei 2200 x g für 15 Minuten bei 4 °C zentrifugieren.

[10] d. 200 µL des Überstands in ein neues Röhrchen überführen.[10] e. Ein gleiches

Volumen (200 µL) 0,67%ige Thiobarbitursäure (TBA) hinzufügen.[10] f. Die Proben für 10-15

Minuten in einem kochenden Wasserbad inkubieren.[10] g. Die Proben auf Eis abkühlen und

die Extinktion bei 532 nm messen.[4][7][10] h. Die MDA-Konzentration anhand einer

Standardkurve mit einem MDA-Standard berechnen.
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Bildunterschrift: Allgemeiner experimenteller Arbeitsablauf zur Untersuchung der

Lipidperoxidation.
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Bildunterschrift: Mechanismus der Eisen-katalysierten Lipidperoxidation und deren Hemmung.
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Problem:
Hohe Variabilität

zwischen Replikaten

Wurde die Induktion
(Eisenlactat/Inhibitor)

präzise pipettiert?

Ja Nein

Waren Inkubationszeit
und -temperatur

für alle Proben identisch?

Lösung: Pipetten
kalibrieren. Sorgfältig

und konsistent pipettieren.

Ja Nein

Wurden die Proben
vor der Analyse

gründlich gemischt?

Lösung: Proben gleichzeitig
starten/stoppen. Wasserbad
oder Inkubator verwenden.

Ja Nein

Problem wahrscheinlich
gelöst. Wenn nicht,

Reagenzstabilität prüfen.

Lösung: Jede Probe vor
dem Pipettieren in die
Assay-Platte vortexen.

Click to download full resolution via product page

Bildunterschrift: Logik-Diagramm zur Fehlerbehebung bei hoher experimenteller Variabilität.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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